8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

Lipophilicity Drug-likeness ADME

This 8-methoxy-6-ol substituted 1,4-benzodioxane (CAS 2090315-31-2) is essential for reproducible SAR in enzyme inhibitor development. Its specific substitution pattern (LogP 1.172) is critical for α-glucosidase (IC₅₀ to 0.80 μM) and MAO-B (IC₅₀ to 0.045 μM) potency, unlike the unsubstituted parent (CAS 10288-72-9). For R&D use only; confirm purity and identity before use.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 2090315-31-2
Cat. No. B6154708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol
CAS2090315-31-2
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCCO2)O
InChIInChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3
InChIKeyFKZMRBZTNJGJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol (CAS 2090315-31-2): Procurement-Grade Chemical Profile and Structural Classification


8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol (CAS 2090315-31-2) is a substituted 1,4-benzodioxane heterocycle with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . The compound features a fused benzene ring and a 1,4-dioxane ring, with a methoxy substituent at the 8-position and a hydroxyl group at the 6-position [1]. The 1,4-benzodioxane scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile template for designing molecules with diverse bioactivities [2]. This compound is commercially available as a research intermediate with reported purity specifications of 95-98% .

Why 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol Cannot Be Interchanged with Unsubstituted 1,4-Benzodioxane Analogs


Generic substitution of 1,4-benzodioxane derivatives is scientifically unsound because the substitution pattern on the benzodioxane core profoundly modulates both physicochemical properties and biological activity. The parent compound 2,3-dihydro-1,4-benzodioxin-6-ol (CAS 10288-72-9, MW 152.15, XLogP3 1.1) lacks the 8-methoxy substituent [1]. The introduction of a methoxy group at the 8-position increases lipophilicity (predicted LogP 1.172 for the target compound ), which can alter membrane permeability, target binding affinity, and metabolic stability. Structure-activity relationship (SAR) studies on benzodioxane-based enzyme inhibitors have established that the presence and position of hydroxyl and methoxy substituents directly correlate with inhibitory potency . Therefore, selecting this specific 8-methoxy-6-ol substitution pattern—rather than an unsubstituted or differently substituted analog—is essential for maintaining reproducible SAR and achieving intended research outcomes.

Quantitative Differentiation Evidence for 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol: Comparative Data for Procurement Decision-Making


Physicochemical Differentiation: Increased Lipophilicity (LogP) Relative to Unsubstituted Parent Compound

The 8-methoxy substitution on the 1,4-benzodioxane scaffold increases the predicted partition coefficient (LogP) relative to the unsubstituted parent compound 2,3-dihydro-1,4-benzodioxin-6-ol. This physicochemical differentiation has implications for membrane permeability and target engagement. [1]

Lipophilicity Drug-likeness ADME Medicinal Chemistry

Class-Level Evidence: Benzodioxane Scaffold MAO-B Inhibition Potency (IC₅₀ Range)

While direct MAO-B inhibition data for the target compound are not publicly available, the 1,4-benzodioxane scaffold to which it belongs has demonstrated potent and selective MAO-B inhibitory activity. A series of 2,3-dihydro-1,4-benzodioxine derivatives exhibited IC₅₀ values ranging from 0.045 to 0.947 μM against recombinant human MAO-B. In comparison, the structurally related sesamol derivatives (1,3-benzodioxol-5-ol) showed higher IC₅₀ values ranging from 0.164 to 7.29 μM. All benzodioxane derivatives evaluated were selective for the MAO-B isoform over MAO-A (IC₅₀ 13.2 to >100 μM). [1]

MAO-B inhibition Parkinson's disease Neuroprotection Enzyme inhibition

Class-Level Evidence: Benzodioxane Scaffold α-Glucosidase Inhibition Relative to Acarbose

The 1,4-benzodioxane scaffold has been validated as a platform for developing α-glucosidase and α-amylase inhibitors with potency exceeding the clinical standard acarbose. In a 2024 study, a series of 1,4-benzodioxin-based Schiff bases exhibited α-glucosidase IC₅₀ values ranging from 0.80 ± 0.01 μM to 27.60 ± 0.60 μM, compared with the standard acarbose (IC₅₀ = 12.90 ± 0.10 μM). SAR analysis established that compounds containing hydroxyl substituents on the benzodioxane core were among the most active against both enzymes.

α-Glucosidase inhibition Diabetes Antihyperglycemic Enzyme inhibition

Class-Level Evidence: Lipid Peroxidation Inhibitory Potency of 2,6,7-Substituted Benzodioxin Derivatives vs. Probucol

Substituted 2,3-dihydro-1,4-benzodioxin derivatives have demonstrated potent inhibition of human low-density lipoprotein (LDL) peroxidation. In a structure-activity relationship study, the most active compounds in the series were found to be between 5 and >45 times more active than probucol, a reference antioxidant compound. The study established structural requirements for high inhibition of human LDL copper-induced peroxidation using 6- or 7-substituted 2-carboxamido- and 2-(aminomethyl)-1,4-benzodioxin derivatives.

Lipid peroxidation Antioxidant LDL oxidation Cardiovascular

Validated Research Application Scenarios for 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of α-Glucosidase Inhibitors for Diabetes Research

This compound serves as a hydroxyl-bearing 1,4-benzodioxane building block for the synthesis of α-glucosidase inhibitors. Class-level evidence demonstrates that 1,4-benzodioxin-based derivatives achieve α-glucosidase IC₅₀ values as low as 0.80 ± 0.01 μM, representing a 16-fold potency improvement over the clinical standard acarbose (IC₅₀ = 12.90 ± 0.10 μM) . The presence of a hydroxyl group on the benzodioxane core is associated with enhanced activity against both α-glucosidase and α-amylase based on SAR analysis . Researchers developing next-generation antidiabetic agents can leverage this compound as a scaffold for further derivatization targeting these enzymes.

Neuroscience: Development of Selective MAO-B Inhibitors for Parkinson's Disease

The 1,4-benzodioxane scaffold has demonstrated potent and selective MAO-B inhibition, with IC₅₀ values ranging from 0.045 to 0.947 μM against recombinant human MAO-B [1]. These derivatives exhibit selectivity for MAO-B over MAO-A (IC₅₀ 13.2 to >100 μM) [1]. The 8-methoxy-6-ol substitution pattern provides a functionalized core for synthesizing novel MAO-B inhibitors. Given that selective MAO-B inhibition is a clinically validated strategy for Parkinson's disease management, this compound offers a structurally distinct starting point compared to propargylamine-based inhibitors.

Cardiovascular Research: Synthesis of LDL Peroxidation Inhibitors

Substituted 2,3-dihydro-1,4-benzodioxin derivatives have been validated as potent inhibitors of human LDL peroxidation, with the most active compounds achieving 5× to >45× greater activity than the reference antioxidant probucol . The SAR study established that substitution at the 6- or 7-position of the benzodioxin core is compatible with high inhibitory activity . As the target compound bears a hydroxyl group at the 6-position, it represents a synthetically tractable intermediate for generating libraries of lipid peroxidation inhibitors for cardiovascular or atherosclerosis research programs.

Chemical Biology: Structure-Activity Relationship Studies on Privileged Scaffolds

The 1,4-benzodioxane scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets including neuronal nicotinic receptors, α-adrenergic receptors, serotonin receptor subtypes, and various enzymes [2]. The 8-methoxy-6-ol substitution pattern introduces a unique physicochemical profile (LogP 1.172) that differentiates it from the unsubstituted parent compound (XLogP3 1.1) [3]. This compound is suitable for systematic SAR campaigns exploring how methoxy and hydroxyl positioning modulates target binding, selectivity, and ADME properties across multiple target classes.

Quote Request

Request a Quote for 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.